molecular formula C18H19N3O3 B12405819 Tubulin inhibitor 32

Tubulin inhibitor 32

Cat. No.: B12405819
M. Wt: 325.4 g/mol
InChI Key: WUKGECOHTOGGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 32 is a compound that targets tubulin, a protein that plays a crucial role in cell division and intracellular transportation. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound has shown significant potential in cancer therapy due to its ability to inhibit the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tubulin inhibitor 32 is synthesized through a series of chemical reactions involving indole-acrylamide derivatives. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 32 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tubulin inhibitor 32 has a wide range of scientific research applications, including:

Mechanism of Action

Tubulin inhibitor 32 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, leading to the disruption of the microtubule network. As a result, cells are unable to progress through the cell cycle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound also activates caspase-3, a key enzyme involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding to the colchicine binding site on tubulin, leading to effective inhibition of tubulin polymerization. Unlike other tubulin inhibitors, this compound has shown a distinct ability to induce cell cycle arrest and apoptosis in specific cancer cell lines, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

4-[5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]aniline

InChI

InChI=1S/C18H19N3O3/c1-22-16-10-12(11-17(23-2)18(16)24-3)15-8-9-20-21(15)14-6-4-13(19)5-7-14/h4-11H,19H2,1-3H3

InChI Key

WUKGECOHTOGGGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NN2C3=CC=C(C=C3)N

Origin of Product

United States

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